N-ethyl-2-(4-methylphenyl)-N-phenylacetamide
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Overview
Description
N-ethyl-2-(4-methylphenyl)-N-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl group attached to the nitrogen atom, a methyl group attached to the phenyl ring, and a phenylacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-methylphenyl)-N-phenylacetamide typically involves the amidation reaction of 4-methylphenylacetic acid with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-methylphenyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides or other derivatives.
Scientific Research Applications
N-ethyl-2-(4-methylphenyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein-transporting monoamines such as dopamine, noradrenaline, and serotonin, affecting neurotransmitter levels in the synaptic gap .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone): A cathinone derivative with similar structural features.
N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC): Another cathinone derivative with a chlorophenyl group.
Uniqueness
N-ethyl-2-(4-methylphenyl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl-substituted phenyl ring, and a phenylacetamide backbone differentiates it from other similar compounds .
Properties
IUPAC Name |
N-ethyl-2-(4-methylphenyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-18(16-7-5-4-6-8-16)17(19)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJZKCWRSFQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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